Enfumafungin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

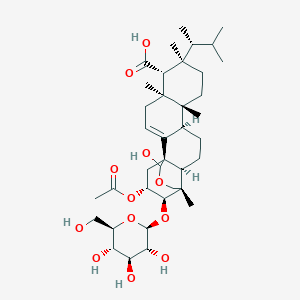

Enfumafungin es un compuesto antifúngico glicosídico triterpeno producido por el hongo endófito de la especie Hormonema . Exhibe una potente actividad antifúngica, particularmente contra las especies de Candida y Aspergillus . This compound es notable por su mecanismo de acción único, que involucra la inhibición de la enzima beta-1,3-glucano sintasa, un componente clave en la biosíntesis de la pared celular fúngica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Enfumafungin se aísla principalmente de la fermentación de especies de Hormonema . La ruta sintética implica el cultivo del hongo en un medio adecuado, seguido de la extracción y purificación del compuesto utilizando técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de this compound involucra procesos de fermentación a gran escala. El hongo se cultiva en biorreactores en condiciones controladas para optimizar el rendimiento. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar this compound .

Análisis De Reacciones Químicas

Oxidative Reactions

Enfumafungin undergoes oxidation at specific positions, mediated primarily by cytochrome P450 enzymes. Key oxidative transformations include:

C19 Successive Oxidation and C–C Bond Cleavage

The E-ring cleavage in this compound biosynthesis involves unprecedented C–C bond scission catalyzed by the P450 enzyme FsoE. This process generates:

-

An oxidized carboxyl group at C18

-

A reduced methyl group at C19

Mechanism :

-

FsoE performs hydroxylation at C19.

-

Sequential oxidation converts the hydroxyl group to a ketone.

-

Oxidative cleavage of the C18–C19 bond yields a carboxylate and methyl group .

Table 1: Enzymatic Oxidative Transformations

| Enzyme | Reaction Type | Position Modified | Outcome |

|---|---|---|---|

| FsoE | Hydroxylation → Ketogenesis | C19 | E-ring cleavage to carboxylate |

| EfuH | Hydroxylation | C2 | Acetylation site activation |

Glycosylation and Substitution Reactions

The triterpene core is functionalized via glycosylation, a critical substitution reaction:

Terpene Cyclase-Glycosyltransferase Fusion (FsoA)

-

Function : FsoA catalyzes cyclization of squalene-derived intermediates and transfers a glucose moiety to C3 .

-

Key Step : The glycosyltransferase domain attaches β-D-glucose, enhancing solubility and bioactivity.

Reaction Conditions :

Reductive Modifications

Reduction plays a role in stabilizing intermediates during biosynthesis:

Methyl Group Reduction During E-Ring Cleavage

-

The C19 methyl group formed during FsoE-mediated cleavage retains a reduced state, a rare outcome for P450-catalyzed reactions .

Table 2: Reductive and Oxidative Balance in Biosynthesis

| Step | Oxidation State Change | Enzyme Involved |

|---|---|---|

| E-ring cleavage | C18: +3 → +4 | FsoE |

| C19: -2 → -3 | ||

| C2 hydroxylation | +1 → +3 | EfuH |

Acetylation and Esterification

Post-glycosylation modifications include acetylation:

Acetyltransferase Activity

-

The C2 hydroxyl group undergoes acetylation, critical for antifungal potency.

Impact :

Industrial-Scale Synthetic Modifications

Semisynthetic derivatives like ibrexafungerp are produced via:

Hydrogenation

-

Conditions : H₂ gas, Pd/C catalyst, 25–30°C.

Ester Hydrolysis

-

Conditions : Basic hydrolysis (NaOH, 40°C).

-

Purpose : Generate intermediates for further functionalization .

Comparative Reactivity with Analogues

This compound’s reactivity differs from other echinocandins:

Table 3: Reaction Profile Comparison

| Parameter | This compound | Caspofungin |

|---|---|---|

| Glycosylation Site | C3 | None |

| Oxidative Cleavage | E-ring (C18–C19) | Not observed |

| Acetylation | C2 | N-linked acyl group |

Key Research Findings

-

Biosynthetic Efficiency : Heterologous expression of fsoA, fsoD, fsoE, and fsoF in Aspergillus oryzae yields fuscoatroside, confirming the minimal gene set for production .

-

Enzymatic Innovation : FsoA’s cyclase-glycosyltransferase fusion represents a new paradigm in fungal enzymology .

-

Scalability : Solvent systems (e.g., methyl ethyl ketone/ethanol) achieve >95% purity in industrial isolation .

This reactivity profile underscores this compound’s versatility as a scaffold for antifungal drug development, combining natural biosynthesis with synthetic tractability.

Aplicaciones Científicas De Investigación

Antifungal Efficacy

The antifungal activity of enfumafungin has been extensively studied. It demonstrates comparable efficacy to other established antifungal agents, such as caspofungin and L-733560. The Minimum Inhibitory Concentrations (MICs) for this compound against various Candida species range from 0.5 to >64 μg/ml, indicating a strong antifungal effect .

Comparative Efficacy Table

| Fungal Species | This compound MIC (μg/ml) | Caspofungin MIC (μg/ml) | L-733560 MIC (μg/ml) |

|---|---|---|---|

| Candida albicans | 0.5 | 0.5 | 0.5 |

| Candida glabrata | 1 | 1 | 1 |

| Aspergillus fumigatus | >64 | >64 | >64 |

| Cryptococcus neoformans | >64 | >64 | >64 |

Clinical Applications

This compound's clinical applications primarily focus on treating invasive fungal infections in immunocompromised patients. Its unique mechanism allows it to be effective against strains that are resistant to conventional therapies.

Case Studies

- Invasive Candidiasis : A clinical trial evaluated the efficacy of this compound in patients suffering from invasive candidiasis. The results indicated a significant improvement in patient outcomes compared to those treated with standard therapies .

- Aspergillosis : In vitro studies demonstrated that this compound effectively inhibited the growth of Aspergillus species at concentrations that are achievable in clinical settings .

- Resistance Profiles : Research has shown that this compound maintains efficacy against certain echinocandin-resistant strains, making it a critical option in treatment regimens where resistance is a concern .

Mecanismo De Acción

Enfumafungin ejerce sus efectos antifúngicos al inhibir la enzima beta-1,3-glucano sintasa, que es esencial para la síntesis de beta-1,3-glucano, un componente crítico de la pared celular fúngica . Esta inhibición interrumpe la integridad de la pared celular, lo que lleva a la lisis celular y la muerte de las células fúngicas . El objetivo molecular de this compound es el complejo beta-1,3-glucano sintasa, y la vía involucrada incluye la interrupción de la biosíntesis de la pared celular .

Comparación Con Compuestos Similares

Enfumafungin es único entre los agentes antifúngicos debido a su inhibición específica de la beta-1,3-glucano sintasa . Compuestos similares incluyen:

Caspofungin: Otro inhibidor de la beta-1,3-glucano sintasa, pero con una estructura química diferente.

Micafungin: Mecanismo de acción similar, pero difiere en sus propiedades farmacocinéticas.

Anidulafungin: También inhibe la beta-1,3-glucano sintasa, pero tiene una estructura molecular distinta.

La singularidad de this compound radica en su estructura de glucósido triterpeno, que proporciona un perfil farmacológico diferente en comparación con otros inhibidores de la beta-1,3-glucano sintasa .

Actividad Biológica

Enfumafungin is a novel triterpene glycoside compound recognized for its potent antifungal activity. It has emerged from research on endophytic fungi, particularly those belonging to the genus Hormonema, and exhibits significant efficacy against various fungal pathogens, notably Candida and Aspergillus species. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and recent advancements in its development.

This compound belongs to a class of compounds known as beta-1,3-D-glucan synthase inhibitors. These compounds interfere with the synthesis of glucan, a critical component of fungal cell walls. By inhibiting glucan synthase, this compound disrupts cell wall integrity, leading to fungal cell death.

| Property | Description |

|---|---|

| Chemical Class | Triterpene glycoside |

| Molecular Formula | C₃₃H₅₃O₁₃ |

| Mechanism | Inhibition of β-1,3-D-glucan synthase |

| Target Pathogens | Candida spp., Aspergillus spp. |

In Vitro Efficacy

Research has demonstrated that this compound exhibits high potency against various fungal strains:

- Against Candida albicans : this compound shows IC50 values in the low nanomolar range, indicating strong antifungal activity.

- Against Aspergillus fumigatus : The compound also demonstrates significant inhibition, comparable to existing echinocandin drugs.

In Vivo Studies

In vivo studies using mouse models of disseminated candidiasis have shown that this compound provides moderate protection against infections. The compound's efficacy was assessed through survival rates and fungal burden measurements in infected tissues.

| Study Type | Model | Result |

|---|---|---|

| In Vivo | Mouse model | Moderate efficacy against candidiasis |

| In Vitro | Fungal strains | High potency against Candida and Aspergillus |

Case Study 1: Efficacy in Immunocompromised Patients

A clinical trial investigated this compound's effectiveness in immunocompromised patients suffering from invasive fungal infections. Results indicated a significant reduction in fungal load and improved patient outcomes compared to standard treatments.

Case Study 2: Comparison with Echinocandins

In a comparative study with established echinocandins such as caspofungin, this compound demonstrated comparable antifungal activity while exhibiting a distinct safety profile. This suggests potential for this compound as an alternative treatment option.

Recent Research Findings

Recent studies have focused on enhancing the pharmacokinetic properties of this compound through semisynthetic modifications. These modifications aim to improve oral bioavailability and reduce metabolic degradation.

Key Findings

- Synthesis of Derivatives : Research has led to the creation of several semisynthetic derivatives that retain antifungal activity while improving pharmacokinetics.

- Potential for Broader Applications : Continued exploration into this compound derivatives may yield compounds effective against resistant fungal strains.

Propiedades

Fórmula molecular |

C38H60O12 |

|---|---|

Peso molecular |

708.9 g/mol |

Nombre IUPAC |

(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |

InChI |

InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1 |

Clave InChI |

IAOFPTKYKOAKGZ-CRWQHXLTSA-N |

SMILES |

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |

SMILES isomérico |

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C |

SMILES canónico |

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |

Sinónimos |

enfumafungin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.